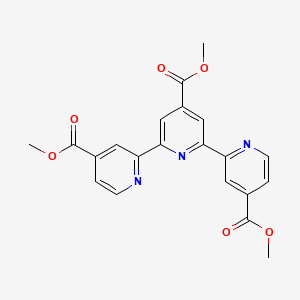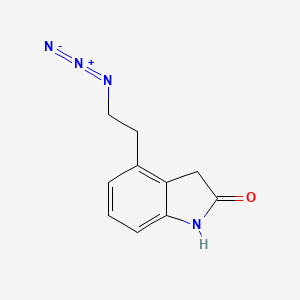
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features an azido group attached to an ethyl chain, which is further connected to a 1,3-dihydroindol-2-one core. The presence of the azido group imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one typically involves the introduction of the azido group through nucleophilic substitution reactions. One common method involves the reaction of 4-(2-bromoethyl)-1,3-dihydroindol-2-one with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds smoothly, yielding the desired azido compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group yields the corresponding amine.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Triphenylphosphine (PPh3) is often used in the Staudinger reaction.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological applications. The compound’s reactivity is primarily driven by the electron-deficient nature of the azido group, making it a versatile intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Azidoethyl)benzene-1,2-diol: Similar in structure but with a benzene ring instead of an indole core.
2-Azidoethyl-4-methyl benzenesulfonate: Contains a sulfonate group, offering different reactivity.
1-Azido-2-chloroethane: Features a chloro group, leading to distinct chemical behavior.
Uniqueness
4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of indole-based bioactive molecules and materials .
Propiedades
IUPAC Name |
4-(2-azidoethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-12-5-4-7-2-1-3-9-8(7)6-10(15)13-9/h1-3H,4-6H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDNNXTBMVZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)

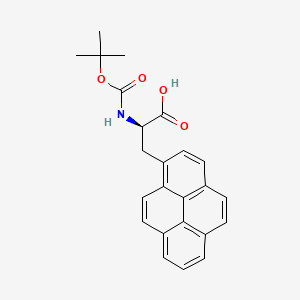
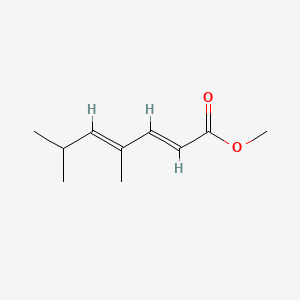

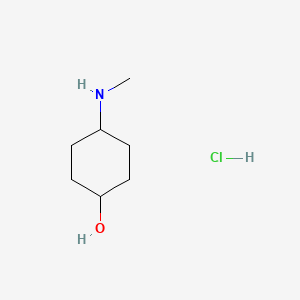
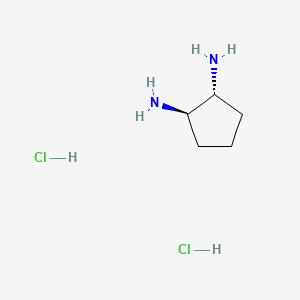

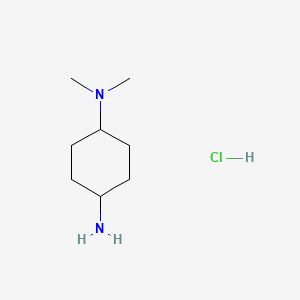
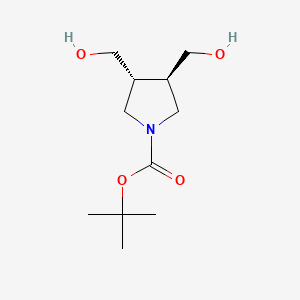
![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)
